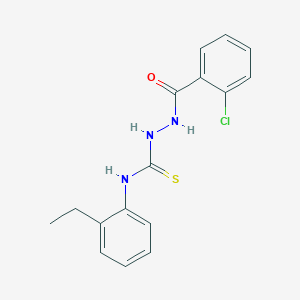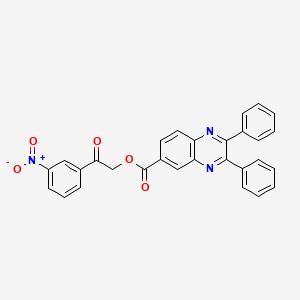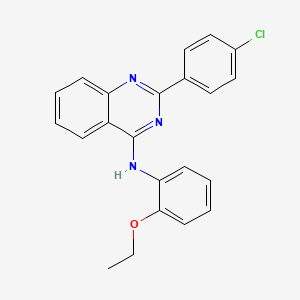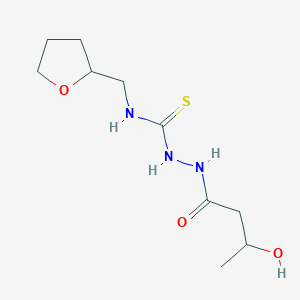
2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor that has been widely studied in various scientific research fields. CPTH has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential use in cancer therapy.
Mécanisme D'action
2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide inhibits the activity of HATs by binding to the active site of the enzyme. This prevents the enzyme from acetylating histones, which are proteins that play a crucial role in the regulation of gene expression. By preventing the acetylation of histones, this compound can prevent the expression of genes that are necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in inhibiting the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. It has a short half-life and can be rapidly metabolized in vivo. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide. One potential direction is to study the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study the use of this compound in animal models of cancer to determine its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use in cancer therapy. Finally, the off-target effects of this compound on other enzymes should be further studied to determine the potential side effects of its use in cancer therapy.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. This compound works by inhibiting the activity of histone acetyltransferases, which are enzymes that play a crucial role in the regulation of gene expression. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for the study of this compound, including its use in combination with other cancer therapies and in animal models of cancer.
Applications De Recherche Scientifique
2-(2-chlorobenzoyl)-N-(2-ethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HATs, this compound can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-(2-ethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-11-7-3-6-10-14(11)18-16(22)20-19-15(21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIGBQMOPGION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857176.png)

![1-ethyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]imino}-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4857181.png)
![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)
![N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4857242.png)
![N-(4-bromo-3-chlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4857250.png)

![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)